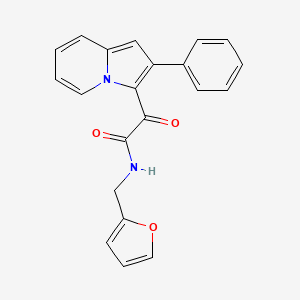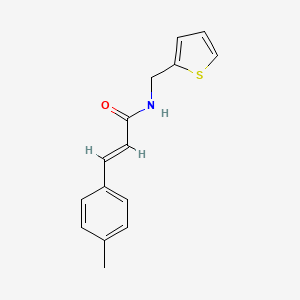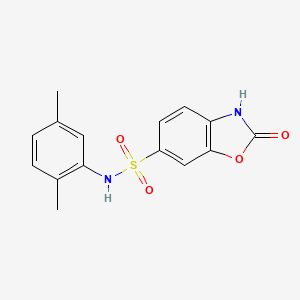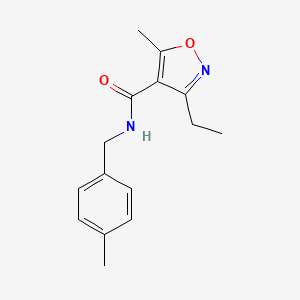
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research due to its ability to selectively inhibit the activity of phospholipase D (PLD) enzymes. PLD enzymes play a crucial role in several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal reorganization. Therefore, FIPI has been used to study the role of PLD enzymes in various physiological and pathological conditions.
Mécanisme D'action
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide selectively inhibits the activity of PLD enzymes by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This, in turn, leads to the inhibition of downstream signaling pathways that are regulated by PLD-derived phosphatidic acid.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell migration and invasion, the modulation of insulin secretion, the inhibition of platelet activation, and the suppression of neutrophil degranulation. Moreover, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide in lab experiments is its selectivity towards PLD enzymes, which allows for the specific inhibition of PLD-mediated signaling pathways. Moreover, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to be cell-permeable and stable in vitro, which makes it a suitable tool for studying the role of PLD enzymes in various cellular processes. However, one of the limitations of using N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is its potential off-target effects, which may complicate the interpretation of the results obtained from lab experiments.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide and its potential therapeutic applications. One direction is to explore the potential of N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to investigate the role of PLD enzymes in other cellular processes and diseases, using N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide as a tool. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-oxidant properties of N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, which may pave the way for the development of novel therapeutic agents.
Méthodes De Synthèse
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can be synthesized using a multistep reaction that involves the condensation of 2-phenylindolizine-3-carboxaldehyde with 2-furylacetic acid, followed by the reaction of the resulting product with acetic anhydride and ammonium acetate. The final product, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been extensively used in scientific research to study the role of PLD enzymes in various cellular processes. For instance, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been used to investigate the role of PLD enzymes in cancer cell migration, invasion, and metastasis. Additionally, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been used to study the role of PLD enzymes in insulin secretion, platelet activation, and neutrophil degranulation. Moreover, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been used to explore the potential therapeutic benefits of inhibiting PLD enzymes in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20(21(25)22-14-17-10-6-12-26-17)19-18(15-7-2-1-3-8-15)13-16-9-4-5-11-23(16)19/h1-13H,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLYQEBQOGXVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)
![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)





![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)
![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)
![1-chloro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5763766.png)
![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)